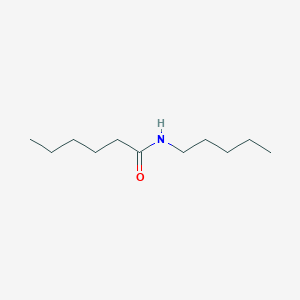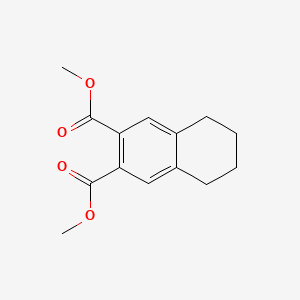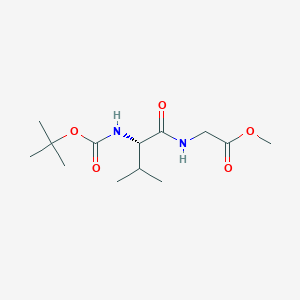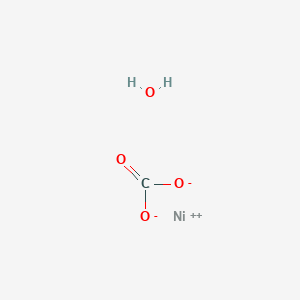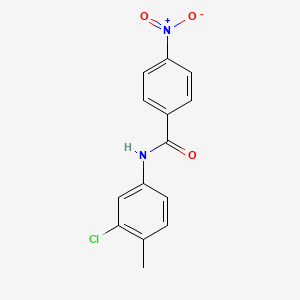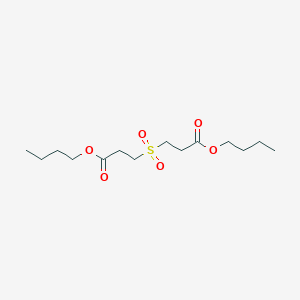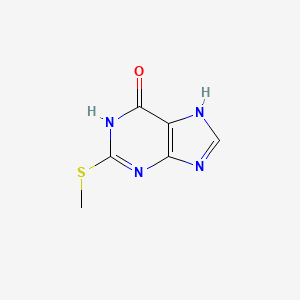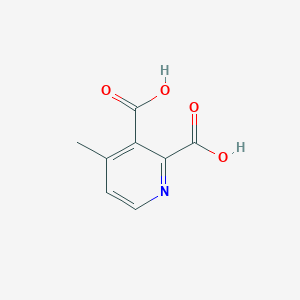
4-Methylpyridine-2,3-dicarboxylic acid
Descripción general
Descripción
4-Methylpyridine-2,3-dicarboxylic acid is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2 and 3 positions
Mecanismo De Acción
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets due to the presence of the ring nitrogen, which defines their reactivity .
Mode of Action
It’s known that pyridine derivatives resist electrophilic reactions such as halogenation, nitration, and sulfonation, especially at positions ortho or para to the nitrogen due to the resulting positively charged nitrogen atom .
Biochemical Pathways
For instance, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]) which is used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Result of Action
It’s known that pyridine derivatives can have a variety of effects on biological systems due to their reactivity .
Action Environment
It’s known that environmental conditions can significantly impact the behavior and effects of pyridine derivatives .
Análisis Bioquímico
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecules it interacts with .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 4-methylpyridine derivatives. For instance, the oxidation of 4-methylpyridine using potassium permanganate in an aqueous medium can yield this compound . Another method involves the bromination of this compound dimethyl ester followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Continuous flow reactors and other advanced technologies are often employed to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound dimethyl ester yields 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester .
Aplicaciones Científicas De Investigación
4-Methylpyridine-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,3-dicarboxylic acid: Lacks the methyl group at the 4-position, resulting in different chemical properties and reactivity.
4-Methylpyridine-2-carboxylic acid: Contains only one carboxylic acid group, leading to distinct applications and reactivity.
Pyridine-3,5-dicarboxylic acid: Substitution pattern differs, affecting its chemical behavior and applications.
Uniqueness
4-Methylpyridine-2,3-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
4-methylpyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXREDOIMHQPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


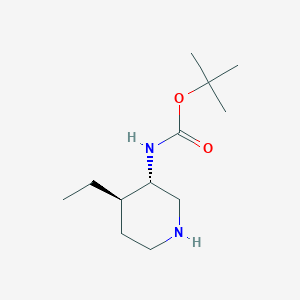
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B3393763.png)
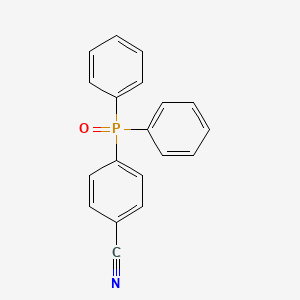
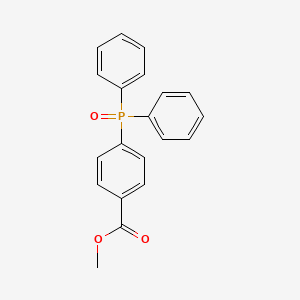

![1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride](/img/structure/B3393788.png)

